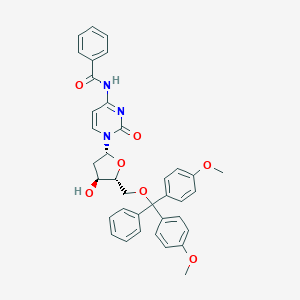

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Overview

Description

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the protection of the nucleoside with benzoyl and dimethoxytrityl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.

Substitution: Substitution reactions can introduce different functional groups into the nucleoside structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups into the nucleoside structure .

Scientific Research Applications

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside derivatives.

Biology: Studied for its role in DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential anticancer properties and its ability to inhibit DNA synthesis in cancer cells.

Industry: Utilized in the production of nucleoside-based pharmaceuticals and research reagents.

Mechanism of Action

The mechanism of action of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the inhibition of DNA synthesis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, apoptotic pathways, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-3?-deoxycytidine: Another nucleoside analog with similar protective groups.

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-O-methylcytidine: A modified nucleoside with an additional methyl group.

Uniqueness

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine is unique due to its specific protective groups and its ability to inhibit DNA synthesis effectively. Its structure allows for targeted interactions with DNA polymerases and other enzymes, making it a valuable compound in anticancer research .

Biological Activity

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. Its structural modifications enhance its stability and biological activity, making it a valuable compound for various research applications.

Bz-DMT-dC has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.701 g/mol |

| CAS Number | 67219-55-0 |

| Melting Point | 119°C |

| Purity | ≥99.0% (HPLC) |

The biological activity of Bz-DMT-dC is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acid structures. This integration can interfere with nucleic acid synthesis and function, providing a basis for its potential therapeutic applications.

Inhibition of Nucleic Acid Synthesis

Research indicates that Bz-DMT-dC can inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of Bz-DMT-dC, particularly its cytotoxic effects and potential as an antiviral agent.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Bz-DMT-dC exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Tested: Human leukemia HL-60 cells

- EC50 Value: 1 µM

- Mechanism: Induction of apoptosis through the activation of caspases.

This study highlights the compound's potential as a chemotherapeutic agent.

Antiviral Activity

Bz-DMT-dC has also been evaluated for its antiviral properties. It showed promising results against certain viruses by inhibiting viral replication at low concentrations.

Comparative Analysis with Other Nucleoside Analogues

The following table compares Bz-DMT-dC with other nucleoside analogues regarding their biological activities:

| Compound | EC50 (µM) | Mechanism of Action | Targeted Virus/Cancer Cell Type |

|---|---|---|---|

| Bz-DMT-dC | 1 | DNA polymerase inhibition | HL-60 leukemia cells |

| Acyclovir | 0.5 | Viral DNA polymerase inhibition | Herpes Simplex Virus |

| Zidovudine (AZT) | 0.1 | Reverse transcriptase inhibition | HIV |

Properties

CAS No. |

67219-55-0 |

|---|---|

Molecular Formula |

C37H35N3O7 |

Molecular Weight |

633.7 g/mol |

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |

InChI Key |

MYSNCIZBPUPZMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Appearance |

Powder |

Key on ui other cas no. |

67219-55-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?

A1: this compound serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.

Q2: How is the stereochemistry of the phosphorothioate linkage controlled using this compound?

A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.